4-Bromobutyronitrile

Overview

Description

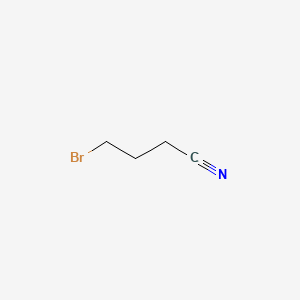

4-Bromobutyronitrile, also known as 1-Bromo-3-cyanopropane, is an organic compound with the molecular formula C4H6BrN. It is a colorless to yellow liquid that is used as an intermediate in organic synthesis. The compound is known for its reactivity due to the presence of both a bromine atom and a nitrile group in its structure .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Bromobutyronitrile can be synthesized through the bromination of butyronitrile. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure the selective bromination of the butyronitrile .

Industrial Production Methods: In industrial settings, this compound is produced using similar bromination techniques but on a larger scale. The process involves the continuous addition of bromine to a solution of butyronitrile, followed by purification steps to isolate the desired product. The industrial production methods are optimized for high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 4-Bromobutyronitrile undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).

Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium cyanide (KCN) in polar solvents.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products:

Nucleophilic Substitution: Products such as 4-hydroxybutyronitrile or 4-cyanobutyronitrile.

Reduction: 4-aminobutyronitrile.

Oxidation: 4-bromobutyric acid.

Scientific Research Applications

Pharmaceutical Synthesis

Key Role in Drug Development:

4-Bromobutyronitrile serves as a crucial intermediate in the synthesis of several pharmaceutical compounds, particularly anti-cancer agents. It is involved in the preparation of various heterocyclic compounds that exhibit therapeutic properties.

- Case Study: Research indicates that the alkylation of piperazine with this compound leads to the formation of novel histamine H receptor antagonists, which are explored for their potential in treating neurological disorders .

Organic Synthesis

Versatile Reagent:

This compound is frequently used in organic chemistry for synthesizing complex molecules due to its ability to undergo various reactions, including nucleophilic substitutions and cross-coupling reactions.

- Data Table: Common Reactions Involving this compound

Polymer Production

Material Enhancement:

In polymer chemistry, this compound is utilized to improve the properties of specialty polymers. It enhances flexibility and durability, making it suitable for coatings and adhesives.

- Application Example: The incorporation of this compound into polymer matrices has been shown to significantly improve mechanical properties and thermal stability .

Material Science Research

Nanotechnology and Electronics:

The unique chemical structure of this compound makes it valuable in developing new materials, particularly in nanotechnology and electronic applications.

- Research Insight: Studies have demonstrated its role in synthesizing nanomaterials that exhibit promising electronic properties, which could be harnessed in future technological applications .

Biochemical Applications

Enzyme Activity Studies:

this compound is employed in biochemical research to study enzyme kinetics and cellular processes. It serves as a substrate for various enzymes, allowing researchers to investigate enzyme mechanisms and stability.

Mechanism of Action

The mechanism of action of 4-Bromobutyronitrile involves its reactivity due to the presence of both a bromine atom and a nitrile group. The bromine atom makes the compound susceptible to nucleophilic substitution reactions, while the nitrile group can undergo reduction or oxidation. These reactions allow this compound to act as an intermediate in the synthesis of various organic compounds .

Comparison with Similar Compounds

3-Bromopropionitrile: Similar structure but with a shorter carbon chain.

4-Chlorobutyronitrile: Contains a chlorine atom instead of bromine.

4-Bromobutyric acid: Contains a carboxylic acid group instead of a nitrile group.

Uniqueness: 4-Bromobutyronitrile is unique due to its specific combination of a bromine atom and a nitrile group, which provides distinct reactivity and versatility in organic synthesis. This makes it a valuable intermediate in the production of various chemical compounds .

Biological Activity

4-Bromobutyronitrile (4-BBN) is a brominated organic compound with the molecular formula CHBrN. Its biological activity has garnered attention due to its potential applications in biochemical research and industrial processes, particularly in the field of enzymatic reactions and microbial metabolism. This article explores the biological activity of 4-BBN, focusing on its interactions with enzymes, microbial utilization, and relevant case studies.

Kinetic Parameters

Research indicates that 4-BBN serves as a substrate for various haloalkane dehalogenases, enzymes that catalyze the hydrolysis of haloalkanes. For instance, the enzyme DmrA from Mycobacterium rhodesiae shows significant activity towards 4-BBN, with kinetic parameters reported as follows:

| Enzyme | (mM) | (s) |

|---|---|---|

| DmrA | 1.9 ± 0.2 | 3.1 ± 0.2 |

These values suggest that DmrA has a moderate affinity for 4-BBN, making it an effective catalyst for its conversion under specific conditions .

Stability Studies

The stability of DmrA in the presence of various cosolvents was also evaluated, revealing that while its specific activity towards 4-BBN was optimal in buffer solutions, it maintained reasonable stability in up to 40% DMSO and 10% acetone. However, higher concentrations of these solvents led to a decrease in enzymatic activity .

Microbial Utilization

Certain microbial strains can utilize 4-BBN as a sole carbon and energy source. A study demonstrated that Mycobacterium rhodesiae JS60 could metabolize various brominated compounds, including 4-BBN, indicating its potential role in bioremediation processes for contaminated environments .

Case Study 1: Enzymatic Hydrolysis

In a study examining the hydrolytic capabilities of haloalkane dehalogenases, DmmA was found to exhibit optimal activity towards 4-BBN at elevated temperatures (45°C). The enzyme's performance was compared across different solvent conditions, highlighting its resilience and adaptability in various chemical environments .

Case Study 2: Biochemical Characterization

Another investigation focused on the biochemical characterization of DmrA and DmrB revealed that both enzymes were active against C2–C6 haloalkanes, with DmrA displaying broader substrate specificity compared to DmrB. This study emphasized the importance of enzyme structure in determining substrate affinity and catalytic efficiency .

Applications in Research and Industry

The biological activity of 4-BBN extends beyond basic research; it is also relevant in industrial applications where brominated compounds are involved. Its role as a substrate for dehalogenase enzymes makes it valuable for developing biocatalytic processes aimed at detoxifying halogenated environmental pollutants.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for preparing 4-bromobutyronitrile, and how can its purity be verified?

- Methodological Answer : this compound is typically synthesized via nucleophilic substitution reactions, such as the treatment of 4-bromobutan-1-ol with cyanide sources (e.g., NaCN) under controlled conditions . For purification, distillation or recrystallization in non-polar solvents (e.g., hexane) is recommended. Purity verification involves gas chromatography (GC) or HPLC, complemented by spectroscopic characterization (e.g., H NMR: δ 2.0–3.5 ppm for methylene protons adjacent to Br and CN groups; IR: ν(C≡N) ~2240 cm) .

Q. How can researchers safely handle this compound in laboratory settings?

- Methodological Answer : Due to its toxicity and lachrymatory properties, use fume hoods, nitrile gloves, and sealed reaction systems. Store in amber vials under inert gas (N or Ar) at 2–8°C to prevent degradation. Spills should be neutralized with activated carbon and disposed of via hazardous waste protocols .

Q. What spectroscopic techniques are critical for characterizing this compound and its derivatives?

- Methodological Answer : Key techniques include:

- H/C NMR : Assign methylene protons (δ 1.6–4.1 ppm) and carbons adjacent to Br/CN groups.

- IR Spectroscopy : Confirm nitrile functionality (ν(C≡N) ~2241 cm) and absence of impurities (e.g., residual alcohols).

- Mass Spectrometry (EI-MS) : Validate molecular ion peaks (m/z 148 for [M]) and fragmentation patterns .

Advanced Research Questions

Q. How does this compound participate in functional group transformations, and what are common side reactions?

- Methodological Answer : The bromine atom facilitates nucleophilic substitutions (e.g., with amines or thiols), while the nitrile group can undergo reduction to amines or hydrolysis to carboxylic acids. Side reactions include elimination to form acrylonitrile derivatives under basic conditions. Mitigate this by using mild bases (e.g., KCO) and polar aprotic solvents (DMF, MeCN) .

Q. What strategies optimize the regioselectivity of this compound in cyclization reactions?

- Methodological Answer : Regioselectivity in cyclizations (e.g., forming pyrrolidines or piperazines) is controlled by solvent polarity and catalyst choice. For example, LiAlH in THF selectively reduces nitriles to amines without disrupting C-Br bonds, enabling subsequent intramolecular alkylation .

Q. How can contradictions in reported reaction yields with this compound be resolved?

- Methodological Answer : Yield discrepancies often arise from trace moisture (hydrolysis of CN/Br groups) or competing elimination pathways. Systematic troubleshooting includes:

- Drying Agents : Use molecular sieves or PO in reactions.

- Kinetic Monitoring : Employ in-situ FTIR or P NMR (for phosphine-based catalysts) to track intermediate formation .

Q. What role does this compound play in synthesizing phosphorus-containing ligands, and how are these complexes characterized?

- Methodological Answer : It acts as a linker in phosphine ligand synthesis (e.g., tris[2-(3′-cyanopropoxy)phenyl]phosphine oxide). Post-reaction, complexes are characterized via P NMR (δ 20–30 ppm for P=O groups) and X-ray crystallography to confirm coordination geometry .

Q. How can computational methods predict the reactivity of this compound in novel reaction systems?

- Methodological Answer : Density Functional Theory (DFT) calculates activation energies for substitution vs. elimination pathways. Parameters like solvent polarity (SMD model) and steric effects are integrated to simulate reaction outcomes. Validate predictions with kinetic isotope effects (KIEs) or Hammett plots .

Q. Data Contradiction & Validation

Q. Why do different studies report varying stability profiles for this compound under acidic conditions?

- Methodological Answer : Stability depends on acid strength and water content. For example, dilute HCl (<1 M) minimally hydrolyzes the nitrile, while concentrated HSO promotes decomposition. Validate claims via controlled kinetic studies using H NMR to monitor degradation products (e.g., butyric acid derivatives) .

Q. How should researchers address discrepancies in the reported melting points of this compound derivatives?

- Methodological Answer : Purify derivatives via column chromatography (silica gel, ethyl acetate/hexane) and use differential scanning calorimetry (DSC) for precise melting point determination. Cross-reference with single-crystal XRD data to confirm polymorphic consistency .

Q. Experimental Design Considerations

Q. What experimental controls are essential when using this compound in multi-step syntheses?

- Methodological Answer : Include:

- Blank Reactions : Exclude catalysts to identify non-catalytic pathways.

- Isotopic Labeling : Use C-labeled CN groups to track nitrile fate in complex mixtures.

- By-Product Traps : Add scavengers (e.g., silica-bound thiols) to sequester unreacted bromide intermediates .

Q. How can researchers design scalable protocols for this compound-based reactions without compromising yield?

- Methodological Answer : Optimize parameters using Design of Experiments (DoE):

- Variables : Temperature, solvent ratio, catalyst loading.

- Response Surface Methodology (RSM) : Identify optimal conditions for >90% conversion.

Pilot studies in flow reactors enhance heat/mass transfer for scalability .

Properties

IUPAC Name |

4-bromobutanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6BrN/c5-3-1-2-4-6/h1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQPGDDAKTTWVDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC#N)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5063786 | |

| Record name | Butanenitrile, 4-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5063786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5332-06-9 | |

| Record name | 4-Bromobutyronitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5332-06-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromobutanenitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005332069 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Bromobutyronitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3972 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butanenitrile, 4-bromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butanenitrile, 4-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5063786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromobutyronitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.851 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-BROMOBUTANENITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZL4S2TPT2V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.